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Molecular Mechanism of Action

SGC-CBP30 functions as a highly potent and selective inhibitor of the epigenetic reader domains of two

related transcriptional coactivators: CREB-binding protein (CBP) and E1A-binding protein (p300) [1]

[2]. The core of its mechanism is the competitive disruption of protein-protein interactions.

The diagram below illustrates how SGC-CBP30 competes with acetylated histones to bind the CBP/EP300

bromodomain.

The table below summarizes its key biochemical characteristics:

Parameter Value Details

Primary
Targets

CBP & EP300
bromodomains

Transcriptional coactivators with a single
bromodomain [3].

| Binding Affinity (Kd) | CBP: 21-26 nM EP300: 32-38 nM | Measured by Isothermal Titration Calorimetry

(ITC) in cell-free assays [4] [1]. | | Mechanism | Competitive inhibition | Binds the acetyl-lysine recognition

pocket, preventing the reading of histone marks like H3K18ac and H3K27ac [3] [5]. | | Key Interaction |

Asparagine N1168 | Forms a hydrogen bond with the isoxazole group of SGC-CBP30, mimicking the

acetyl-lysine interaction [3]. |
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Selectivity and Binding Profile

A critical feature of SGC-CBP30 is its notable selectivity for CBP/EP300 over other bromodomains, though

it shows some affinity for the BET family.

Bromodomain
Binding Affinity /
Effect

Selectivity vs. CBP

CBP Kd = 21-26 nM -

EP300 Kd = 32-38 nM -

BRD4(1) (BET family) Kd = ~885 nM ~40-fold selective [4] [1]

BRD4(2) (BET family) Minimal binding ~250-fold selective [4]

44 other
Bromodomains

No significant

binding

Profiled via thermal shift assays; no substantial off-

target binding detected [1].

Cellular and Functional Consequences

By inhibiting the CBP/EP300 bromodomain, SGC-CBP30 disrupts specific transcriptional programs,

leading to several key phenotypic outcomes.

Suppression of Oncogenic Transcription Factors: In multiple myeloma cells, SGC-CBP30 directly
downregulates the expression of IRF4 and its target, c-MYC. This suppression leads to cell cycle

arrest (in the G1 phase) and apoptosis, highlighting a specific vulnerability of these cancer cells [5].
Inhibition of Th17 Cytokine Production: In primary human immune cells from patients with

autoimmune diseases, SGC-CBP30 potently reduces the secretion of IL-17A, a key driver of
pathology in conditions like ankylosing spondylitis and psoriatic arthritis. Its effect is more restricted

than pan-BET inhibitors, suggesting a potentially better safety profile [1].
Modulation of p53 Signaling: In cell-based reporter assays (e.g., RKO cells), SGC-CBP30 inhibits

p53-induced p21 activation (IC₅₀ = ~1.5 μM), demonstrating its ability to interfere with the
interaction between CBP and the acetylated tumor suppressor p53 [4] [3].
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Key Experimental Protocols and Readouts

To validate the activity and specificity of SGC-CBP30 in a research setting, several established experimental

approaches can be used.

Cellular Target Engagement (FRAP Assay): The Fluorescence Recovery After Photobleaching
(FRAP) assay measures the displacement of CBP bromodomain-GFP fusion proteins from chromatin.
Treatment with SGC-CBP30 (at 1 μM) accelerates fluorescence recovery, indicating direct

competition with endogenous acetylated histones for bromodomain binding [6].
Functional Assessment in Th17 Cells: Isolate CD4+ T-cells from healthy donors or patients,

polarize them toward a Th17 phenotype, and treat with SGC-CBP30. The readout is the
concentration of IL-17A in the supernatant, typically measured by ELISA. SGC-CBP30 shows an

IC₅₀ in the low micromolar range in these systems [1].
Viability and Gene Expression in Hematologic Malignancies: Treat sensitive multiple myeloma

cell lines (e.g., LP-1, AMO1) with SGC-CBP30 for 24-72 hours. Key readouts include cell viability
assays (GI₅₀ often < 3 μM) and qPCR or Western blot analysis of IRF4 and MYC expression to

confirm on-target mechanism [4] [5].

Therapeutic Potential and Context

SGC-CBP30 is a foundational research tool that has helped validate the CBP/EP300 bromodomain as a

therapeutic target for several diseases.

Autoimmune Diseases: Its potent inhibition of IL-17A production positions CBP/EP300 inhibition as
a promising strategy for Th17-mediated diseases like ankylosing spondylitis and psoriatic arthritis

[1].
Hematologic Cancers: The profound sensitivity of multiple myeloma cells to SGC-CBP30, via IRF4

suppression, highlights a direct therapeutic vulnerability in these malignancies [5].
Solid Cancers and Chemical Biology: The probe is also used to study the role of CBP/EP300 in

p53 signaling and other transcription-dependent processes in solid tumors, as well as in specialized
protocols like chemical reprogramming of induced pluripotent stem cells (iPSCs) [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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